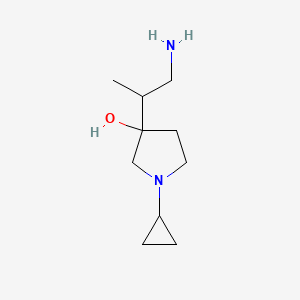
1-(2-Chloroethyl)cyclopentan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)cyclopentan-1-OL is an organic compound with the molecular formula C7H13ClO It contains a cyclopentane ring substituted with a hydroxyl group and a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)cyclopentan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives, depending on the nucleophile used.
科学研究应用
1-(2-Chloroethyl)cyclopentan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cyclopentanol: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
2-Chloroethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
1-(2-Chloroethyl)cyclopentan-1-OL is unique due to the presence of both a hydroxyl group and a 2-chloroethyl group on a cyclopentane ring
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H13ClO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6H2 |
InChI 键 |
LMKDJHGISRKRPY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)




